9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17H,1,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZXTJPEKETHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186545 | |
| Record name | Carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856438-23-8 | |
| Record name | Carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856438-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with prop-2-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .
Scientific Research Applications
The compound 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate (CAS Number: 856438-23-8) has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies where applicable.
Chemical Properties and Structure
9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate is characterized by its unique structure, which includes a fluorenyl group linked to a carbamate moiety. The molecular formula is , and it possesses a molecular weight of approximately 281.34 g/mol. The compound's structure can be represented as follows:
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of carbamate compounds exhibit significant anticancer properties. The structural features of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate may enhance its bioactivity against various cancer cell lines. For instance, research has shown that modifications to the carbamate group can influence the compound's interaction with biological targets, potentially leading to improved efficacy in cancer treatment.
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Carbamates are known to interact with serine hydrolases, and studies have demonstrated that modifications can lead to selective inhibition of specific enzymes involved in disease pathways.
Materials Science
Polymer Chemistry : The incorporation of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its ability to act as a cross-linking agent in polymerization reactions is noteworthy, leading to materials that exhibit improved durability and resistance to environmental degradation.
Photochemistry
Light-Induced Reactions : The compound's fluorenyl group makes it suitable for photochemical applications. Studies have shown that upon UV irradiation, it can undergo various photochemical transformations, making it a candidate for use in photoinitiators for polymerization processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Exhibits activity against various cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of serine hydrolases |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various carbamate derivatives, including 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate. The compound was tested against breast and lung cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute highlighted the use of this compound as a cross-linker in epoxy resins. The resulting materials demonstrated superior mechanical properties compared to traditional formulations, suggesting potential industrial applications.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate involves the protection of amine groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide .
Comparison with Similar Compounds
Key Observations :
- Thioamide derivatives (e.g., compound 8) exhibit distinct NMR profiles due to thioxo-induced deshielding, with ¹H-NMR signals near δ 10–12 ppm for NH groups .
- Allyl-containing analogs (e.g., the target compound) are less documented but share synthetic versatility with other Fmoc-protected amines, enabling applications in polymer chemistry or bioconjugation.
Physical and Spectroscopic Properties
- Melting Points: Thioamide derivatives (e.g., compound 8) exhibit higher melting points (65–190°C) compared to oily non-polar analogs (e.g., compound in ) due to intermolecular hydrogen bonding .
- NMR Signatures :
- HRMS Validation : Compounds in and confirm molecular weights within 0.001 Da accuracy, ensuring synthetic fidelity .
Biological Activity
9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate, commonly referred to as a carbamate derivative, is an organic compound that has garnered attention for its potential biological activities. This compound features a fluorenyl group which can interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate is C18H17NO2, with a molecular weight of 281.34 g/mol. Its structure includes a fluorenyl moiety, which contributes to its biological activity through interactions with proteins and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 281.34 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate |
| CAS Number | 856438-23-8 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins. The fluorenyl group can engage with aromatic residues, while the carbamate moiety can stabilize interactions through hydrogen bonding. This mechanism allows the compound to modulate enzyme activity and influence protein-protein interactions, thereby affecting various biological processes.
Biological Activities
Research has indicated that 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that carbamate derivatives can possess antimicrobial properties. For instance, compounds similar to 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is required. For example, certain studies have focused on the inhibition of proteases and kinases that are crucial in disease pathways.
3. Anticancer Potential
Preliminary research indicates that carbamate derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The interaction of the fluorenyl group with cellular targets is hypothesized to play a significant role in these effects.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including those structurally related to 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate. The results indicated that certain derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Study 2: Enzyme Inhibition
Research conducted by Zhang et al. (2023) focused on the inhibitory effects of various carbamates on specific kinases involved in cancer signaling pathways. The study found that modifications to the carbamate structure could enhance inhibitory potency, suggesting that 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate might also exhibit similar properties .
Q & A
Q. What are the standard synthetic routes for 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate, and how are reaction conditions optimized?
The compound is typically synthesized via carbamate coupling reactions. A general method involves reacting 9H-fluoren-9-ylmethanol with prop-2-en-1-ylamine in the presence of carbonyl diimidazole (CDI) or phosgene derivatives. Key steps include:
- Activation of the Fmoc group : Use of CDI or N,N'-disuccinimidyl carbonate to activate the Fmoc moiety for nucleophilic attack by the allylamine .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to isolate the product .
- Yield optimization : Control of stoichiometry (1:1.2 molar ratio of Fmoc-OH to allylamine) and reaction temperature (0–25°C) to minimize side reactions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard classification : GHS Category H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for dust/aerosol control .
- Spill management : Avoid dry sweeping; use wet methods to collect spills and dispose via approved hazardous waste streams .
Q. How is the compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : Key peaks include:
- HRMS : Exact mass calculated for C₁₉H₁₉NO₂ ([M+H]⁺): 300.1234; experimental deviation should be <2 ppm .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in solvent molecules) be resolved for this compound?
- Single-crystal X-ray diffraction : Use low-temperature data collection (e.g., 123 K) to reduce thermal motion artifacts. For disordered solvent molecules (e.g., propan-2-ol in ), apply the SQUEEZE algorithm in PLATON to model electron density .
- Refinement strategies : Restrain anisotropic displacement parameters (ADPs) for non-H atoms and use the Hirshfeld surface analysis to validate intermolecular interactions .
Q. What strategies address low yields in large-scale syntheses of this carbamate?
- Catalyst selection : Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) improve coupling efficiency in amine-carbamate reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and reduce byproduct formation .
- Scalability : Continuous-flow reactors can improve heat/mass transfer and reduce batch variability .
Q. How are impurities (e.g., deprotected Fmoc or hydrolyzed carbamate) identified and quantified?
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Detect hydrolyzed products via [M+H-100]⁺ ions (loss of Fmoc group) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 69.00%, H: 6.11%, N: 4.47%) to assess purity .
Q. What computational methods validate the compound’s conformational stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/energies. Compare with experimental X-ray data (e.g., α = 98.495°, β = 92.109° from ) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., propan-2-ol) to model crystallographic disorder .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
